2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Historical Context and Discovery
The historical foundations underlying this compound can be traced to the pioneering work of Carl Julius Fritzsche in the early 1840s, when he first isolated anthranilic acid from the alkaline degradation of indigo dye. Fritzsche's landmark discoveries between 1840 and 1841 established the fundamental chemistry of anthranilic acid derivatives, naming the compound "Anthranilsäure" from the Greek term "anthrax" meaning coal and the Spanish word "añil" for indigo. This foundational work provided the chemical blueprint for subsequent generations of researchers to develop increasingly complex derivatives incorporating the anthranilic acid structural motif.
The evolution from Fritzsche's simple anthranilic acid to the complex derivative this compound represents over 180 years of organic chemistry advancement. The incorporation of diethylamino carbonyl functionality into anthranilic acid-based structures emerged from twentieth-century pharmaceutical research, where scientists recognized the potential for enhanced biological activity through strategic structural modifications. Contemporary synthesis methodologies have enabled the precise construction of such intricate molecular architectures, building upon the fundamental principles established during the industrial revolution's chemical dye research programs.
Classification within Benzoic Acid Derivatives
The compound this compound occupies a distinct position within the hierarchical classification system of benzoic acid derivatives. According to systematic chemical taxonomy, this compound falls under the broad category of "Benzoic acids and derivatives," which encompasses compounds containing the fundamental benzene ring structure with carboxylic acid functionality. More specifically, it belongs to the subcategory of "Aminobenzoic acids and derivatives," representing a specialized class where amino groups or amino-containing substituents are attached to the benzoic acid core structure.
The structural complexity of this particular derivative places it among the more sophisticated examples of benzoic acid chemistry, incorporating multiple functional groups that extend beyond simple substitution patterns. The presence of both amide linkages and aromatic systems creates a compound that demonstrates the versatility of benzoic acid as a foundational scaffold for complex molecular construction. Within the broader context of organic compound classification, this molecule exemplifies the intersection between carboxylic acid chemistry and amide functionality, representing a hybrid structure that combines multiple chemical principles.
| Classification Category | Specific Designation | Structural Features |
|---|---|---|
| Primary Class | Benzoic acids and derivatives | Benzene ring with carboxylic acid |
| Secondary Class | Aminobenzoic acids and derivatives | Amino-containing substituents |
| Tertiary Class | Complex amide derivatives | Multiple amide linkages |
| Molecular Formula | C19H20N2O4 | 19 carbons, 20 hydrogens, 2 nitrogens, 4 oxygens |
Relationship to Anthranilic Acid Chemistry
The structural relationship between this compound and anthranilic acid chemistry represents a sophisticated extension of fundamental aminobenzoic acid principles. Anthranilic acid, chemically designated as 2-aminobenzoic acid, serves as the foundational structure from which numerous pharmaceutical and industrial compounds have been developed. The target compound incorporates this anthranilic acid framework through its benzoic acid core while introducing additional complexity through the diethylamino carbonyl substituent attached via an anilino linkage.
Research in anthranilic acid derivatives has demonstrated their significance across multiple pharmaceutical applications, including their roles as alpha-glucosidase inhibitors, urease suppressors, and cyclooxygenase inhibitors. The compound under investigation extends this therapeutic potential through its enhanced structural complexity, which may provide improved binding characteristics or novel mechanisms of action. The diethylamino carbonyl functionality introduces additional hydrogen bonding opportunities and lipophilic character, potentially altering the compound's interaction profile compared to simpler anthranilic acid derivatives.
The biosynthetic pathway of anthranilic acid, originating from chorismic acid through anthranilate synthase action, establishes the biological relevance of this chemical family. In organisms capable of tryptophan synthesis, anthranilic acid serves as a crucial precursor, highlighting the fundamental importance of this structural motif in biological systems. The synthetic derivative this compound represents a designed molecule that maintains connection to these biological pathways while introducing novel chemical functionality.
Isomeric Forms and Positional Variants
The structural complexity of this compound allows for multiple isomeric variations based on the positional arrangement of substituents around the aromatic rings. Examination of related compounds in chemical databases reveals several positional isomers that maintain the same molecular formula while exhibiting different spatial arrangements of functional groups. The compound 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid, identified with CAS number 940510-49-6, represents a direct positional isomer where the diethylamino carbonyl group occupies the para position rather than the meta position.
Comparative analysis of these isomeric forms reveals significant differences in their predicted physical and chemical properties. The meta-substituted compound (CAS 940223-00-7) demonstrates distinct characteristics compared to its para-substituted counterpart, with variations in molecular geometry affecting potential biological activity and synthetic utility. The positional difference influences the electronic distribution within the molecule, potentially altering reactivity patterns and intermolecular interactions.
Additional structural variants include compounds with different alkyl substituents on the amino nitrogen, such as the sec-butylcarbamoyl derivative (CAS 940487-85-4). These variations demonstrate the systematic approach to structure-activity relationship studies within this chemical family, where researchers methodically modify substituent patterns to optimize desired properties.
| Isomeric Variant | CAS Number | Positional Description | Molecular Weight |
|---|---|---|---|
| 3-substituted (target compound) | 940223-00-7 | Meta-diethylamino carbonyl | 340.37 |
| 4-substituted isomer | 940510-49-6 | Para-diethylamino carbonyl | 340.37 |
| sec-Butyl variant | 940487-85-4 | Para-sec-butylcarbamoyl | 340.37 |
| Dimethyl analog | 19336-90-4 | Para-dimethylamino | 284.31 |
Significance in Organic Chemistry Research
The compound this compound holds particular significance in contemporary organic chemistry research due to its structural complexity and synthetic challenges. The molecule represents an excellent target for developing and testing new synthetic methodologies, particularly those involving amide bond formation and aromatic substitution reactions. Research groups have utilized similar compounds as benchmarks for evaluating the efficiency of coupling reactions, carbonylation processes, and protective group strategies in complex molecule synthesis.
The synthetic accessibility of this compound requires sophisticated organic chemistry techniques, including careful control of reaction conditions to achieve selective amide formation without undesired side reactions. Chinese patent literature describes specific methodologies for constructing related structures, involving molten-state reactions between appropriately substituted phenols and phthalic anhydride derivatives. These synthetic approaches demonstrate the compound's utility as a testing ground for advanced organic synthesis concepts.
In the broader context of medicinal chemistry research, compounds of this structural class serve as important scaffolds for drug discovery programs. The combination of aromatic systems, amide linkages, and aliphatic substituents provides multiple sites for structural modification, enabling systematic exploration of structure-activity relationships. Research investigations have highlighted the potential for such compounds to exhibit various biological activities, including anti-inflammatory and analgesic properties, making them valuable targets for pharmaceutical development.
The compound's role in academic research extends beyond its immediate synthetic and biological applications. It serves as an educational tool for understanding advanced concepts in organic chemistry, including conformational analysis, electronic effects of substituents, and the relationship between molecular structure and physical properties. Universities and research institutions utilize compounds of this complexity to train graduate students in sophisticated analytical techniques and synthetic methodologies, contributing to the development of the next generation of organic chemists.
Properties
IUPAC Name |
2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROCURWOBTUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The reaction proceeds via a Friedel-Crafts acylation mechanism. In a three-neck flask equipped with a reflux condenser, 3-N,N-diethylaminophenol and phthalic anhydride are combined in a molar ratio of 1:1 to 1:1.4. Heating to 100–130°C induces a molten state, facilitating direct acylation without solvents. Key steps include:
-
Initial Condensation : At 115°C, the reactants form an intermediate acylium ion, which attacks the aromatic ring of 3-N,N-diethylaminophenol.
-
Solid Formation : After 2–5 hours, the product precipitates as a solid, confirmed by the appearance of a crystalline matrix.
-
Dispersion and Purification : Toluene is added to disperse the solid, followed by NaOH (pH 8–12) to hydrolyze byproducts. Acidification with HCl (pH 3–6) precipitates the pure product, yielding 93.3% after recrystallization.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:1.3 (Phenol:Anhydride) | Higher anhydride ratios reduce side products |
| Temperature | 115°C | Balances reaction rate and decomposition |
| Reaction Time | 4–5 hours | Ensures complete conversion |
| Toluene Volume | Minimal (dispersant) | Reduces environmental footprint |
This method’s efficiency stems from eliminating volatile solvents, though precise pH control during NaOH addition is critical to avoid colored impurities.
Solution-Phase Condensation Using Coupling Reagents
While less documented for this specific compound, solution-phase acylation using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU represents a viable alternative. This method is advantageous for lab-scale synthesis requiring precise stoichiometry.
Proposed Reaction Pathway
-
Activation of Carboxylic Acid : Phthalic anhydride reacts with DCC in anhydrous THF, forming an active acyloxy intermediate.
-
Nucleophilic Attack : 3-N,N-diethylaminophenol’s amine group attacks the activated carbonyl, forming the amide bond.
-
Deprotection and Isolation : The benzoic acid group is deprotected (if necessary), and the product is isolated via column chromatography.
Comparative Analysis with Molten-State Method
Industrial and Environmental Considerations
The molten-state method’s solvent-free design reduces waste and operational costs, making it preferable for large-scale production. However, solution-phase methods offer finer control over reaction kinetics, which is critical for synthesizing analogs with sensitive functional groups.
Waste Management Strategies
-
Toluene Recovery : Post-reaction toluene is distilled and reused, minimizing environmental impact.
-
NaOH Neutralization : Byproducts are neutralized to inert salts, ensuring compliance with wastewater regulations.
Research Findings and Methodological Advancements
Recent studies highlight innovations in catalytic systems and reaction engineering:
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid exhibits potent antimicrobial properties. In vitro studies have demonstrated efficacy against various pathogens, including:
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 23 |
| Escherichia coli | 20 |
These findings suggest its potential as a new antimicrobial agent in treating infections resistant to conventional antibiotics .
Anti-inflammatory Properties
The compound has shown promise in reducing pro-inflammatory cytokine production, indicating its potential role in managing inflammatory diseases. Case studies have highlighted its effectiveness in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antitumor Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, showcasing its potential as a chemotherapeutic agent. Research is ongoing to elucidate the mechanisms behind its cytotoxic effects on malignant cells, with particular focus on its interaction with cellular signaling pathways involved in tumorigenesis .
Chemical Synthesis and Organic Chemistry
This compound serves as an important reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing new compounds:
Types of Reactions
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amines or alcohols through agents like lithium aluminum hydride.
- Substitution : It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups .
Biochemical Research
In biochemical research, this compound is utilized for studying protein interactions and enzyme activities:
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzyme activities, potentially altering metabolic pathways. This property is particularly useful for researchers investigating metabolic diseases and developing targeted therapies .
Protein Modulation
The compound's ability to modulate protein-protein interactions opens avenues for research into cellular signaling processes. Understanding these interactions is crucial for elucidating mechanisms underlying various diseases, including cancer and autoimmune disorders .
Mechanism of Action
The mechanism of action of 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of proteins, thereby affecting their function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Observations :
Substituent Size and Molecular Weight: Bulky groups like azepanylcarbonyl or cyclohexylamino increase molecular weight (e.g., 366.42 vs. 312.36) .
Positional Isomerism: Substitution at the 3- vs. 4-position (e.g., diethylamino at 3 in the target compound vs.
Acidity : Predicted pKa values (~3.43) suggest moderate acidity, likely due to the carboxylic acid group, which is consistent across analogs .
Functional Group Modifications
- Amino vs.
Biological Activity
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Molecular Formula: C19H20N2O4
CAS Number: 940223-00-7
The compound features a diethylamino group, which is critical for its biological activity. Its structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
The mechanism of action for this compound primarily involves:
- Protein Binding: The compound can bind to specific proteins and enzymes, modifying their activity through hydrogen bonding and hydrophobic interactions.
- Signal Transduction Pathways: It influences cellular signaling pathways, which are essential for regulating cellular functions and responses.
- Metabolic Pathways: The compound may alter metabolic processes by interacting with enzymes involved in these pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound exhibits bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production, which are crucial for bacterial growth and replication .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory conditions.
Case Studies
-
Study on Antibacterial Activity:
A study published in MDPI demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like ciprofloxacin in certain assays . -
Evaluation of Anti-inflammatory Properties:
Research has indicated that this compound can reduce levels of interleukin-15 (IL-15), a cytokine involved in inflammatory responses. This suggests potential therapeutic applications in treating autoimmune disorders where IL-15 is overproduced .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid | Moderate antibacterial activity against Gram-positive bacteria |
| 2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid | Exhibits lower activity compared to the diethylamino derivative |
The unique structure of this compound allows it to interact with a broader range of biological targets compared to similar compounds, enhancing its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid, and how are they determined?
- Answer: The compound (CAS 72236-23-8) has a molecular formula of C₁₂H₁₅NO₃, a melting point of 134–135°C, and limited solubility in chloroform and methanol . Key properties are determined via:
- Melting point analysis using differential scanning calorimetry (DSC).
- Solubility profiling in polar/nonpolar solvents via saturation shake-flask methods.
- Structural confirmation using NMR (¹H/¹³C) and IR spectroscopy to validate the diethylamino carbonyl and benzoic acid moieties .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Synthesis involves coupling 3-(diethylcarbamoyl)aniline with 2-carboxybenzoyl chloride under Schotten-Baumann conditions. Key steps:
Amide bond formation: React 3-(diethylamino)benzamide with benzoyl chloride derivatives in anhydrous dichloromethane.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Similar methods for structurally related compounds are described in anthranilic acid coupling reactions .
Q. How is the compound characterized for structural integrity and purity?
- Answer:
- X-ray crystallography resolves hydrogen-bonded dimers (e.g., O–H⋯O interactions) in the solid state, critical for understanding crystallinity .
- High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% threshold).
- Mass spectrometry (MS) confirms molecular weight (221.25 g/mol) via electrospray ionization (ESI) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer: Yield optimization requires:
- Catalyst screening: Nano-TiO₂ or pyridine derivatives enhance coupling efficiency in analogous quinazolinone syntheses .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control: Reactions performed at 0–5°C minimize side-product formation .
- Byproduct analysis: Use LC-MS to identify and quantify impurities (e.g., unreacted aniline derivatives) .
Q. What strategies are effective in resolving contradictions in reported melting points or spectral data?
- Answer: Discrepancies often arise from polymorphic forms or hydration states. Mitigation strategies:
- Thermogravimetric analysis (TGA): Assess thermal stability and dehydration events.
- Variable-temperature NMR: Monitor conformational changes in solution.
- Comparative crystallography: Compare unit cell parameters with literature data (e.g., CCDC entries) .
Q. How does hydrogen bonding influence the compound’s crystallographic packing and stability?
- Answer: Centrosymmetric dimers formed via O–H⋯O hydrogen bonds (2.65–2.75 Å) dominate the crystal lattice, as seen in structurally similar benzoic acid derivatives. This packing:
- Enhances thermal stability (high melting point).
- Reduces hygroscopicity, critical for long-term storage.
- Method: Single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement .
Q. What in vitro methodologies are suitable for evaluating biological interactions?
- Answer: For receptor-binding studies:
- Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD).
- Fluorescence quenching assays: Monitor interactions with serum albumin to predict pharmacokinetics.
- Molecular docking: Use AutoDock Vina to model ligand-protein interactions, guided by the compound’s carboxyl and carbonyl pharmacophores .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment: Deprotonate the carboxylic acid group (pKa ~4.5) in mildly alkaline buffers.
- Micellar solubilization: Incorporate nonionic surfactants (e.g., Tween-80) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
